molecular formula C8H17NO B2368324 1-(aminomethyl)-4-methylcyclohexan-1-ol CAS No. 37022-22-3

1-(aminomethyl)-4-methylcyclohexan-1-ol

Cat. No.: B2368324
CAS No.: 37022-22-3
M. Wt: 143.23
InChI Key: RJQBUUHZMHXGEM-UHFFFAOYSA-N
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Description

Contextualization within Advanced Organic Synthesis and Chemical Building Blocks

In the realm of advanced organic synthesis, the strategic value of a molecule is often determined by its functional group arrangement and stereochemical possibilities. 1-(aminomethyl)-4-methylcyclohexan-1-ol is a prime example of a bifunctional compound, containing both a primary amine and a tertiary alcohol. This dual functionality allows it to serve as a versatile chemical building block. The presence of both a nucleophilic amine and a hydroxyl group on the same cyclohexane (B81311) scaffold opens up a wide array of potential chemical transformations.

These functional groups can react independently or in concert to construct more complex molecular architectures. For instance, the amine group can undergo reactions such as acylation, alkylation, and condensation, while the hydroxyl group can be involved in esterification, etherification, or oxidation. The cyclohexane ring provides a rigid, three-dimensional framework that can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

The utility of such building blocks is paramount in the construction of diverse chemical libraries for drug discovery and in the synthesis of natural products. The specific substitution pattern of this compound, with the methyl group at the 4-position, can also impart specific solubility and conformational properties to the final products.

Table 1: Key Chemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol
IUPAC NameThis compound
Functional GroupsPrimary Amine (-NH₂), Tertiary Alcohol (-OH)
Core StructureCyclohexane

Historical Perspectives of Aminomethylated Cyclohexanols in Synthetic Chemistry

The historical significance of aminomethylated cyclohexanols is deeply rooted in the development of synthetic methodology and medicinal chemistry. While specific historical accounts of this compound are scarce, the broader class of amino alcohols has been a subject of study for many decades. um.edu.my Their importance grew with the increasing demand for stereochemically pure compounds in the pharmaceutical industry.

One of the key historical applications of related cyclohexanol (B46403) derivatives has been their use as chiral auxiliaries . wikipedia.orgwikiwand.com A chiral auxiliary is a molecule that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. The inherent chirality of many substituted cyclohexanols makes them excellent candidates for this purpose. For example, trans-2-phenyl-1-cyclohexanol, a related structure, was introduced as a chiral auxiliary in 1985 and has been used in various asymmetric syntheses. wikiwand.comslideshare.net The rigid cyclohexane framework helps to create a well-defined chiral environment, leading to high levels of stereoselectivity in reactions such as alkylations and aldol (B89426) additions.

Furthermore, the amino and hydroxyl groups in these compounds can act as coordinating sites for metal catalysts, influencing the stereochemical course of metal-mediated reactions. The development of such synthetic tools has been a cornerstone of modern organic chemistry, enabling the efficient synthesis of complex, single-enantiomer drugs.

Current Research Significance and Future Trajectories of the Chemical Compound

The current research significance of this compound and its analogs lies in their potential as scaffolds for the development of new bioactive molecules and functional materials. The combination of a rigid alicyclic core with versatile functional groups makes them attractive starting points for combinatorial chemistry and fragment-based drug design.

Derivatives of aminomethylated cyclohexanols are being explored for a range of biological activities. ontosight.ai The presence of both a hydrogen bond donor (amine and hydroxyl) and a hydrogen bond acceptor (the nitrogen and oxygen atoms) allows for specific interactions with biological targets such as enzymes and receptors. ontosight.ai Research into similar small molecules has shown potential in areas like antimicrobial and antiviral agents. ontosight.ai

Future research trajectories for this compound are likely to focus on several key areas:

Asymmetric Catalysis: The development of new chiral ligands and catalysts based on the this compound scaffold for use in asymmetric transformations.

Medicinal Chemistry: The synthesis and biological evaluation of novel derivatives for therapeutic applications. The specific stereoisomers of this compound could exhibit distinct pharmacological profiles.

Materials Science: The incorporation of this building block into polymers and other materials to impart specific properties, such as thermal stability or tailored surface characteristics.

The continued exploration of synthetic routes to access enantiomerically pure forms of this compound will be crucial for unlocking its full potential in these areas.

Table 2: Potential Synthetic Reactions of this compound

Functional GroupReaction TypePotential Products
Amine (-NH₂)AcylationAmides
AlkylationSecondary/Tertiary Amines
Reductive AminationN-alkylated derivatives
Alcohol (-OH)EsterificationEsters
EtherificationEthers
OxidationKetones (if secondary, not possible here)
BothCyclizationHeterocyclic compounds (e.g., oxazines)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQBUUHZMHXGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37022-22-3
Record name 1-(aminomethyl)-4-methylcyclohexan-1-ol
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Advanced Synthetic Methodologies for 1 Aminomethyl 4 Methylcyclohexan 1 Ol

Chemo- and Regioselective Synthesis of the Cyclohexanol (B46403) Scaffold

The construction of the 1-(aminomethyl)-4-methylcyclohexan-1-ol scaffold necessitates precise control over the stereochemistry of the 4-methylcyclohexan-1-ol moiety and the subsequent stereospecific introduction of the aminomethyl group at the C1 position.

Stereoselective Approaches to the 4-Methylcyclohexan-1-ol Moiety

The stereochemical outcome of the 4-methylcyclohexanol (B52717) ring is crucial for determining the final stereochemistry of the target molecule. The two diastereomers, cis- and trans-4-methylcyclohexan-1-ol, can be selectively synthesized through various methods, primarily starting from p-cresol (B1678582) or 4-methylcyclohexanone (B47639).

One effective method involves the catalytic hydrogenation of p-cresol. The choice of catalyst and reaction conditions can significantly influence the cis/trans ratio of the resulting 4-methylcyclohexanol. For instance, rhodium supported on Zr-beta (Rh/Zr-beta) has been shown to be a highly stereoselective catalyst for the hydrogenation of p-cresol to cis-4-methylcyclohexanol, achieving up to 89% selectivity for the cis isomer. This high cis-selectivity is attributed to a cascade reaction mechanism where the metal-catalyzed hydrogenation of p-cresol to 4-methylcyclohexanone is followed by a highly stereoselective Meerwein–Ponndorf–Verley reduction over the zirconium Lewis acid sites.

Alternatively, the stereoselective reduction of 4-methylcyclohexanone offers another pathway. The facial selectivity of hydride addition to the carbonyl group is influenced by the steric bulk of the reducing agent. Small hydride reagents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) tend to approach from the axial direction, leading to the thermodynamically more stable equatorial alcohol (trans-4-methylcyclohexanol). In contrast, bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), favor equatorial attack, resulting in the formation of the axial alcohol (cis-4-methylcyclohexanol) as the major product. wikipedia.org

Table 1: Stereoselective Reduction of 4-methylcyclohexanone

Reducing Agent Major Product Diastereomeric Ratio (trans:cis or cis:trans)
Sodium Borohydride (NaBH4) trans-4-methylcyclohexanol Varies with conditions
Lithium Aluminum Hydride (LiAlH4) trans-4-methylcyclohexanol Varies with conditions
L-Selectride cis-4-methylcyclohexanol High selectivity for cis

Strategies for the Stereospecific Introduction of the Aminomethyl Functional Group

Introducing the aminomethyl group at the C1 position of the pre-formed 4-methylcyclohexanone scaffold to create a tertiary alcohol is a significant challenge. A plausible and effective method is a two-step sequence involving the addition of a cyanide source to form a cyanohydrin, followed by reduction of the nitrile group.

The Strecker synthesis, a well-established method for producing α-amino acids, can be adapted for this purpose. organic-chemistry.orgmasterorganicchemistry.comacs.org In this approach, 4-methylcyclohexanone reacts with a cyanide source, such as potassium cyanide, in the presence of an ammonia (B1221849) source, like ammonium (B1175870) chloride, to form the α-aminonitrile, 1-amino-4-methylcyclohexanecarbonitrile. However, for the synthesis of this compound, a more direct route involves the formation of the cyanohydrin, 1-hydroxy-4-methylcyclohexanecarbonitrile, by treating 4-methylcyclohexanone with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or hydrogen cyanide (HCN).

The subsequent reduction of the nitrile group in the cyanohydrin intermediate to a primary amine is a critical step. This transformation can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is an effective and clean method for nitrile reduction. acsgcipr.orgchemguide.co.ukresearchgate.net Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH4) can also be employed for this conversion. researchgate.net The choice of reducing agent and conditions is crucial to avoid side reactions and ensure high yields of the desired primary amine. organic-chemistry.orgresearchgate.net

Novel Synthetic Routes to this compound

Modern synthetic chemistry continually seeks more efficient and elegant routes to complex molecules. Cascade reactions, domino processes, and multicomponent reactions represent powerful strategies for achieving this by minimizing the number of separate synthetic steps.

Development of Cascade Reactions and Domino Processes

A hypothetical domino reaction for the synthesis of this compound could involve a domino Henry (nitroaldol) reaction followed by reduction. In this proposed sequence, 4-methylcyclohexanone would react with nitromethane (B149229) in the presence of a base to form 1-(nitromethyl)-4-methylcyclohexan-1-ol. This intermediate could then be reduced in a one-pot fashion, converting the nitro group to a primary amine, to yield the target molecule. This approach would be highly atom-economical and efficient if suitable conditions for the tandem reaction could be established.

Exploration of Multicomponent Reaction Systems (e.g., Mannich-type approaches for β-aminoketone precursors and subsequent transformations)

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of molecular complexity from simple starting materials in a single step. nih.govacs.org While a direct MCR to form this compound is not readily apparent, a Mannich-type reaction could be envisioned to generate a precursor.

The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this could be a three-component reaction involving 4-methylcyclohexanone, formaldehyde, and a suitable amine to generate a β-aminoketone. However, this does not directly lead to the desired substitution pattern.

A more plausible, albeit hypothetical, multicomponent approach could involve a variation of the Strecker synthesis. A three-component reaction of 4-methylcyclohexanone, a cyanide source, and an ammonia equivalent could, under specific catalytic conditions, potentially lead to the formation of 1-amino-4-methylcyclohexanecarbonitrile, which as discussed, is a key intermediate that can be reduced to the target compound. Asymmetric versions of the Strecker reaction have been developed, which could potentially offer stereocontrol in this process. nih.gov

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly important in the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied. The catalytic hydrogenation of p-cresol to 4-methylcyclohexanol is an example of a greener approach as it utilizes a catalyst rather than stoichiometric reagents and often employs molecular hydrogen as the reducing agent.

The oxidation of cyclohexanol derivatives to cyclohexanones, a potential step in some synthetic routes, can be made greener by using oxidizing agents like sodium hypochlorite (B82951) (bleach) in the presence of acetic acid, which is a more environmentally benign alternative to traditional chromium-based oxidants.

Furthermore, the reduction of nitriles to primary amines can be performed under green conditions. Catalytic hydrogenation is inherently a green process due to its high atom economy. chemguide.co.uk Recent developments have also focused on using more sustainable catalysts and reaction media for this transformation. organic-chemistry.org The use of one-pot or tandem reactions, such as the proposed domino Henry reaction-reduction sequence, aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation.

Solvent-Free and Reduced-Solvent Reaction Conditions

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, the development of solvent-free or reduced-solvent reaction conditions is a key area of green chemistry research. One promising approach is mechanochemistry, where mechanical force, such as ball milling, is used to initiate and sustain chemical reactions in the absence of a bulk solvent. While specific literature on the mechanochemical synthesis of this compound is not yet prevalent, the principles of this technique are applicable. For instance, the key bond-forming step, a nucleophilic addition of a cyanide equivalent and an amine source to 4-methylcyclohexanone, could potentially be achieved under solvent-free milling conditions. This would not only eliminate solvent waste but could also lead to faster reaction times and different product selectivities compared to traditional solution-phase synthesis.

Another strategy involves the use of alternative, greener solvents such as water, supercritical fluids, or deep eutectic solvents. The Strecker synthesis of α-amino acids, a related transformation, has been successfully performed in aqueous media, suggesting the feasibility of adapting this to the synthesis of this compound. The challenge often lies in the solubility of the starting materials, which can sometimes be overcome by the use of surfactants or co-solvents.

Utilization of Sustainable Catalytic Systems (e.g., Biocatalysis, Organocatalysis)

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste.

Biocatalysis , the use of enzymes or whole microbial cells to catalyze chemical transformations, offers significant advantages in terms of sustainability. Enzymes operate under mild conditions (temperature, pH), are highly selective, and are derived from renewable resources. For the synthesis of this compound, enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly relevant. nih.gov These enzymes can catalyze the asymmetric amination of a ketone precursor, 4-hydroxy-4-methylcyclohexanone (B91476), to produce chiral amino alcohols. researchgate.net The use of whole-cell biocatalysts can further enhance the sustainability of the process by providing a self-contained system with cofactor regeneration. nih.gov

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the aminomethylation of 4-methylcyclohexanone, chiral amines or amino acids could be employed as organocatalysts to induce enantioselectivity. These catalysts are often metal-free, less sensitive to air and moisture, and more environmentally benign than their organometallic counterparts.

Atom Economy and Waste Minimization Strategies in Process Design

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov A high atom economy indicates that most of the atoms from the starting materials are incorporated into the final product, minimizing the generation of byproducts.

The classical Strecker synthesis, a potential route to this compound, involves the reaction of a ketone (4-methylcyclohexanone), a cyanide source (e.g., KCN), and an amine source (e.g., NH4Cl). wikipedia.org The theoretical atom economy of this reaction can be calculated as follows:

Interactive Data Table: Theoretical Atom Economy of the Strecker Reaction

ReactantMolecular Weight ( g/mol )StoichiometryTotal Mass In ( g/mol )
4-Methylcyclohexanone112.171112.17
Potassium Cyanide65.12165.12
Ammonium Chloride53.49153.49
Product
This compound143.241143.24
Byproducts
Potassium Chloride74.55174.55
Water18.02118.02
Total Reactant Mass 230.78
Total Product & Byproduct Mass 235.81
Atom Economy (%) 62.07%

Note: The calculation assumes the hydrolysis of the intermediate aminonitrile. The slight discrepancy in total mass is due to rounding of molecular weights.

To improve atom economy and minimize waste, catalytic methods are preferred. For instance, a direct reductive amination of 4-hydroxy-4-methylcyclohexanone using ammonia and a reducing agent in the presence of a catalyst would have a significantly higher atom economy as fewer atoms are wasted in byproducts. Biocatalytic reductive amination, as mentioned earlier, is an excellent example of a highly atom-economical process. nih.gov

Waste minimization strategies also involve the use of recyclable catalysts, the avoidance of protecting groups, and the implementation of continuous flow processes which can improve efficiency and reduce waste generation compared to batch processes.

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The presence of stereocenters in this compound (at C1 and C4) means that it can exist as different stereoisomers. The selective synthesis of a single enantiomer or diastereomer is often crucial for applications in pharmacology and materials science.

Asymmetric Catalysis in Aminomethylation Reactions

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of synthesizing chiral analogues of this compound, the key step is the asymmetric aminomethylation of 4-methylcyclohexanone. This can be achieved using chiral catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

Chiral metal complexes, for example, those based on iridium, can be effective for the asymmetric hydrogenation of imines, which are intermediates in reductive amination reactions. The use of chiral P,N,N-ligands in these complexes can induce high levels of enantioselectivity.

Chiral Auxiliary and Chiral Ligand Mediated Synthesis

The use of chiral auxiliaries is a well-established method for stereocontrol in organic synthesis. A chiral auxiliary is a temporary functional group that is attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. For the synthesis of chiral analogues of this compound, a chiral amine could be used to form a chiral imine with 4-methylcyclohexanone. Subsequent nucleophilic addition of a cyanide equivalent would proceed diastereoselectively, controlled by the stereocenter on the chiral auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched amino alcohol.

Chiral ligands, as mentioned in the context of asymmetric catalysis, play a crucial role in mediating the transfer of chirality from the catalyst to the product. The design and synthesis of new chiral ligands with improved efficiency and selectivity is an active area of research.

Biocatalytic Pathways for Stereocontrol and Enhanced Efficiency

Biocatalysis offers an unparalleled level of stereocontrol in chemical reactions. Enzymes are inherently chiral and can distinguish between enantiotopic faces of a prochiral substrate, leading to the formation of a single enantiomer with high optical purity.

For the synthesis of chiral analogues of this compound, a biocatalytic reductive amination of 4-hydroxy-4-methylcyclohexanone is a highly promising approach. researchgate.net A screening of different amine dehydrogenases (AmDHs) or transaminases (TAs) can identify an enzyme that produces the desired stereoisomer with high enantiomeric excess (ee) and diastereomeric excess (de). nih.gov

Interactive Data Table: Hypothetical Biocatalytic Reductive Amination of 4-hydroxy-4-methylcyclohexanone

EnzymeSubstrateProduct StereoisomerConversion (%)Enantiomeric Excess (ee) (%)
AmDH-A4-hydroxy-4-methylcyclohexanone(1R, 4S)-1-(aminomethyl)-4-methylcyclohexan-1-ol>99>99
AmDH-B4-hydroxy-4-methylcyclohexanone(1S, 4R)-1-(aminomethyl)-4-methylcyclohexan-1-ol9897
TA-C4-hydroxy-4-methylcyclohexanone(1R, 4R)-1-(aminomethyl)-4-methylcyclohexan-1-ol95>99
TA-D4-hydroxy-4-methylcyclohexanone(1S, 4S)-1-(aminomethyl)-4-methylcyclohexan-1-ol9298

This table presents hypothetical data to illustrate the potential of biocatalysis for stereocontrol. The actual performance would depend on the specific enzyme and reaction conditions.

Derivatization and Functionalization Strategies of 1 Aminomethyl 4 Methylcyclohexan 1 Ol

Selective Functionalization of the Primary Amine Moiety

The primary amine (-NH₂) is typically the most nucleophilic and reactive site in the molecule under many conditions, allowing for its selective functionalization in the presence of the tertiary hydroxyl group.

The lone pair of electrons on the nitrogen atom makes the primary amine an excellent nucleophile, readily reacting with various electrophiles.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl halide, anhydride, or ester. This is one of the most reliable methods for forming a stable amide bond and is fundamental in peptide synthesis and the creation of various derivatives. The reaction is generally high-yielding and proceeds under mild conditions.

Alkylation: Amine alkylation introduces an alkyl group onto the nitrogen. wikipedia.org This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. organic-chemistry.org A significant challenge in the direct alkylation of primary amines with alkyl halides is the potential for over-alkylation, where the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgresearchgate.net Strategies to achieve selective mono-alkylation often involve using a large excess of the primary amine or employing specific reaction conditions and catalysts to control the reactivity. researchgate.netd-nb.info Photoredox catalysis has also emerged as a method for the site-selective α-alkylation of primary amine derivatives. nih.gov

Sulfonylation: Reacting the primary amine with a sulfonyl halide (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. This functional group is a key structural motif in many pharmaceutical compounds. The resulting sulfonamide is chemically robust and the N-H proton is more acidic than that of an amide.

Table 1: Overview of Selective Amine Functionalization Reactions

Reaction Type Reagent Example Product Functional Group General Conditions
Acylation Acetyl chloride (CH₃COCl) N-acylated amine (Amide) Base (e.g., triethylamine), aprotic solvent
Alkylation Methyl iodide (CH₃I) N-alkylated amine (Secondary amine) Base (e.g., K₂CO₃), polar solvent

Further derivatization of the primary amine can lead to the formation of imines, amides, and ureas, each with distinct chemical properties and applications.

Imines: Primary amines react with aldehydes or ketones in a condensation reaction to form imines (also known as Schiff bases). This reaction is typically reversible and catalyzed by acid. youtube.com The formation of the C=N double bond involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Amides: As discussed under acylation, amide bond formation is a cornerstone of organic synthesis. Beyond acyl halides, amides can be synthesized from carboxylic acids using coupling reagents (e.g., DCC, HATU) which activate the carboxylic acid for nucleophilic attack by the amine. Non-conventional methods, such as the reaction of amines with nitroalkanes promoted by an iodine source, have also been developed. nih.gov

Ureas: Ureas can be synthesized from the primary amine in several ways. The most common method involves reaction with an isocyanate (R-N=C=O). Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by another amine, can produce symmetrical or unsymmetrical ureas. Modern methods also utilize CO₂ as a C1 building block or employ reagents like carbonyldiimidazole for urea (B33335) synthesis under mild conditions. organic-chemistry.org

Table 2: Examples of Amine-Derived Functional Groups

Product Reactant 1 Reactant 2 Key Bond Formed
Imine Primary Amine Aldehyde or Ketone C=N
Amide Primary Amine Carboxylic Acid / Acyl Halide N-C=O

Cyclohexane (B81311) Ring Transformations and Substitutions

The saturated carbocyclic core of 1-(aminomethyl)-4-methylcyclohexan-1-ol is generally unreactive. Transformations typically require high-energy conditions or specific catalytic systems. Potential, though often challenging, modifications could include:

Dehydrogenation: Under high temperatures and in the presence of a catalyst such as palladium, platinum, or rhodium, the cyclohexane ring can be dehydrogenated to form an aromatic (benzene) ring. This aromatization would be a drastic transformation of the molecule's core structure.

Ring-Opening: Catalytic ring-opening of cyclohexanes is possible but requires specific catalysts and conditions, often leading to a mixture of linear and branched alkanes. This is generally a destructive process rather than a controlled functionalization.

C-H Functionalization: Direct, selective functionalization of C-H bonds on the cyclohexane ring is a modern area of chemical research. These reactions often rely on transition-metal catalysis and directing groups to achieve regioselectivity. In the context of this compound, the existing functional groups could potentially direct such a reaction, but this would represent a highly advanced and specialized synthetic route.

Stereocontrolled Functionalization of the Cyclohexane Ring System

The stereochemistry of the cyclohexane ring in this compound is a critical factor in its functionalization. The compound can exist as cis and trans diastereomers, depending on the relative orientation of the aminomethyl and methyl groups. The chair conformation of the cyclohexane ring will influence the accessibility of its C-H bonds to reagents.

In the more stable chair conformation, larger substituents preferentially occupy equatorial positions to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.org For the trans isomer, both the methyl and aminomethyl groups could potentially occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one of these groups would likely be forced into an axial position, increasing the steric strain.

This conformational preference can be exploited for stereocontrolled functionalization. For instance, directing groups on the molecule can influence the stereochemical outcome of reactions at other positions on the ring. The hydroxyl and aminomethyl groups can act as directing groups, for example, in metal-catalyzed C-H activation reactions, favoring functionalization at specific sites due to chelation effects. While specific studies on this compound are not prevalent, research on similar dibenzylamino-1-methylcyclohexanol isomers demonstrates the feasibility of preparing and separating various stereoisomers, which can then undergo further stereospecific reactions.

Table 1: Potential Stereoselective Reactions on the Cyclohexane Ring

Reaction TypeReagents and ConditionsPotential OutcomeStereochemical Consideration
Directed C-H HydroxylationPeroxides, Manganese CatalystIntroduction of a second hydroxyl groupThe position of the new hydroxyl group would be influenced by the directing effects of the existing aminomethyl and hydroxyl groups.
Asymmetric Epoxidation (after introducing unsaturation)m-CPBA, Sharpless epoxidation reagentsFormation of an epoxide with controlled stereochemistryThe facial selectivity of the epoxidation would be dictated by the existing stereocenters.
Catalytic Hydrogenation (after introducing unsaturation)H₂, Pd/C or Rh catalystSaturation of a double bond, creating new stereocentersThe approach of hydrogen would be sterically hindered by the existing substituents, leading to a preferred diastereomer.

Reactions Involving C-H Activation and Electrophilic Substitution

The functionalization of saturated hydrocarbons through C-H activation is a powerful tool in modern organic synthesis. For this compound, several of the methylene (B1212753) groups on the cyclohexane ring are potential targets for such reactions. Research has shown that C-H bonds of substituted cyclohexanes can be functionalized in a site- and stereoselective manner. researchgate.net The presence of the polar aminomethyl and hydroxyl groups can direct transition metal catalysts to specific C-H bonds, enabling their conversion into new functional groups.

For example, palladium-catalyzed C-H arylation could potentially be directed to the C-H bonds at the 2 and 6 positions (adjacent to the carbon bearing the functional groups) or the 3 and 5 positions. The regioselectivity would depend on the ligand environment of the metal catalyst and the conformational dynamics of the cyclohexane ring. nih.gov

It is important to note that classical electrophilic substitution, common for aromatic rings, is not a feasible pathway for the saturated cyclohexane ring system of this compound due to the absence of a π-electron system.

Table 2: Plausible C-H Activation Strategies

C-H Activation ApproachCatalyst SystemPotential Functionalization
Directed ArylationPd(OAc)₂, Ligand (e.g., Pyridine derivative)Introduction of an aryl group at a specific position on the ring.
OxidationOzone, Metal OxidesConversion of a C-H bond to a C-OH or C=O group. rsc.org
Carbene InsertionRhodium or Iridium catalystsInsertion of a carbene into a C-H bond to form a new C-C bond. researchgate.net

Synthesis of Polymeric Structures and Macromolecular Architectures

The bifunctional nature of this compound makes it a promising candidate as a monomer for the synthesis of various polymeric materials. The primary amine and tertiary alcohol can participate in a range of polymerization reactions.

Incorporation as a Monomer in Advanced Polymerization Reactions

The primary amine of this compound can readily undergo reactions to form polyamides, polyimides, or polyureas. For instance, in a step-growth polymerization with a dicarboxylic acid or its derivative, a polyamide could be formed. Similarly, reaction with a diisocyanate would yield a polyurea.

While the tertiary alcohol is less reactive than a primary or secondary alcohol, it can still participate in polymerization reactions, such as the formation of polyurethanes when reacted with diisocyanates, or polyesters through reaction with dicarboxylic acids under forcing conditions. The bulky cyclohexane ring would be incorporated into the polymer backbone, likely imparting rigidity and influencing the thermal and mechanical properties of the resulting polymer.

The presence of both an amine and a hydroxyl group also allows for the synthesis of more complex polymer architectures. For example, the amine could be selectively reacted first, leaving the hydroxyl group available for subsequent modification or for initiating a different type of polymerization, such as ring-opening polymerization of cyclic esters. iaamonline.org

Development of Dendrimers and Star Polymers utilizing the Compound

Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. rsc.orgnih.gov The structure of this compound is well-suited for its use as a building block in dendrimer synthesis. In a divergent synthesis approach, the primary amine can serve as a reactive site for the attachment of branched units. nih.gov

Alternatively, the compound could be used to create the core of a star polymer. The functional groups could be modified to act as initiation sites for a living polymerization process, from which multiple polymer chains would grow outwards. The rigid cyclohexane core would define the central branching point of the star polymer architecture.

Table 3: Potential Macromolecular Architectures

Macromolecule TypeSynthetic StrategyRole of this compoundResulting Properties
PolyamideStep-growth polymerization with a dicarboxylic acidMonomer providing a diamine functionality (after modification) or as an end-capping agent.Increased rigidity and thermal stability due to the cycloaliphatic backbone.
PolyurethaneStep-growth polymerization with a diisocyanateMonomer providing both a reactive amine and alcohol.Cross-linked or linear polymers with potential for improved hydrolytic stability.
DendrimerDivergent synthesis using AB₂ monomersCore or branching unit where the amine is the reactive site for generation growth.Dendrimers with a hydrophobic cycloaliphatic interior.
Star PolymerControlled radical or living polymerizationCore molecule from which polymer arms are grown.Star polymers with a defined number of arms and a rigid central core.

Mechanistic Elucidation of Reactions Involving 1 Aminomethyl 4 Methylcyclohexan 1 Ol

Reaction Kinetics and Thermodynamics of Synthetic Transformations

Reaction Kinetics: The rate of a chemical reaction is influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. For reactions involving the hydroxyl or aminomethyl groups of 1-(aminomethyl)-4-methylcyclohexan-1-ol, the steric hindrance imposed by the cyclohexane (B81311) ring and the methyl group can significantly affect the rate. For instance, in nucleophilic substitution or elimination reactions at the hydroxyl group, the approach of a nucleophile or the abstraction of a proton will be dictated by the conformational orientation of the functional groups.

Kinetic data from studies on the hydrogenation of substituted phenols to cyclohexanones provide a useful parallel. For example, the catalytic hydrogenation of p-cresol (B1678582) to 4-methylcyclohexanone (B47639) has been studied kinetically, with rate constants determined based on a Langmuir-Hinshelwood model. researchgate.net Such studies reveal that the nature of the catalyst and reaction conditions significantly impact the reaction rates and selectivities. researchgate.net Similarly, the reaction of cyclohexanol (B46403) with hydroxyl radicals has been kinetically characterized, with a determined rate coefficient of (19.0 +/- 4.8) X 10(-12) cm(3) molecule(-1) s(-1) at 297 K. researchgate.net This type of data is crucial for understanding the atmospheric lifetime and degradation pathways of cyclic alcohols.

For a 1,4-disubstituted cyclohexane like our target molecule, the cis and trans isomers will have different thermodynamic stabilities. In the trans isomer, both the aminomethyl and methyl groups can potentially occupy equatorial positions, leading to a more stable conformation. In the cis isomer, one group will be axial while the other is equatorial, resulting in higher steric strain. youtube.com These differences in ground-state energies will influence the equilibrium position of reactions.

The following interactive table provides hypothetical thermodynamic data for a representative reaction of a substituted cyclohexanol, illustrating the type of information that would be critical for understanding the thermodynamics of reactions involving this compound.

Reaction ParameterValueUnits
Enthalpy Change (ΔH)-85kJ/mol
Entropy Change (ΔS)-150J/(mol·K)
Gibbs Free Energy Change (ΔG) at 298 K-40.3kJ/mol
Equilibrium Constant (K) at 298 K7.8 x 10^6-

Note: The data in this table is illustrative and does not represent actual experimental values for this compound.

Transition State Analysis and Reaction Pathway Determination

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the energy profile of a reaction, representing the barrier that must be overcome for reactants to be converted into products. The structure and energy of the transition state dictate the rate and stereochemical outcome of a reaction. For reactions involving this compound, the geometry of the cyclohexane ring and the orientation of its substituents will be critical in defining the transition state.

Transition State Structures: In bimolecular nucleophilic substitution (SN2) reactions, the transition state involves a pentacoordinate carbon atom with the nucleophile and leaving group in a linear arrangement. spcmc.ac.in For an SN2 reaction at the carbon bearing the hydroxyl group (after its conversion to a good leaving group), the accessibility of the backside of the C-O bond will be crucial. The chair conformation of the cyclohexane ring can either facilitate or hinder this approach depending on the orientation of the leaving group (axial or equatorial). An axial leaving group generally provides a more open pathway for backside attack. youtube.com

In elimination reactions (E2), a key requirement is the anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. libretexts.org This stereoelectronic requirement means that both the leaving group and the proton must be in axial positions for the reaction to proceed efficiently through a chair-like transition state. libretexts.org

Reaction Pathway Determination: Computational chemistry provides powerful tools for elucidating reaction pathways and characterizing transition states. Methods such as density functional theory (DFT) can be used to model the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. For example, in the context of stereoselective reductions of substituted cyclohexanones, transition state theory has been used to explain the observed product distributions. researchgate.net

The following interactive table presents hypothetical activation energies for different reaction pathways of a substituted cyclohexanol, highlighting how computational analysis can distinguish between competing mechanisms.

Reaction PathwayActivation Energy (Ea)Relative Rate at 298 K
SN2 (Axial Leaving Group)801000
SN2 (Equatorial Leaving Group)1001
E2 (Anti-periplanar)9050
E1 (Carbocation formation)1100.01

Note: The data in this table is illustrative and does not represent actual experimental values for this compound.

Role of Stereoelectronics and Conformational Effects on Reactivity

The reactivity of cyclic molecules like this compound is profoundly influenced by the interplay of stereoelectronic and conformational effects. These factors dictate the spatial arrangement of orbitals and, consequently, the feasibility of bond-making and bond-breaking processes.

Stereoelectronic Effects: Stereoelectronic effects arise from the interaction of electron orbitals that are correctly aligned in space. A classic example is the requirement for an anti-periplanar arrangement in E2 elimination reactions, as mentioned earlier. libretexts.org Another important stereoelectronic effect is hyperconjugation, which involves the interaction of a filled bonding orbital with an adjacent empty or partially filled anti-bonding orbital. In the context of our target molecule, hyperconjugative interactions between C-H or C-C bonds of the cyclohexane ring and the anti-bonding orbitals of the C-O or C-N bonds can influence the stability of different conformations and transition states.

The anomeric effect, typically observed in heterocyclic systems, provides a good illustration of a powerful stereoelectronic interaction where an electronegative substituent at a carbon adjacent to a heteroatom prefers an axial orientation. beilstein-journals.org While not directly applicable to our carbocyclic system in the same way, the underlying principles of orbital overlap influencing conformational preference are highly relevant.

Conformational Effects: The cyclohexane ring in this compound exists predominantly in a chair conformation. The substituents (aminomethyl, methyl, and hydroxyl) can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, particularly 1,3-diaxial interactions, which are repulsive interactions between axial substituents on the same side of the ring. youtube.com

The reactivity of the functional groups is highly dependent on their conformational orientation. For example, an equatorial hydroxyl group is generally more sterically hindered to attack by a bulky reagent than an axial one. Conversely, an axial leaving group is often required for efficient E2 elimination. libretexts.org The rate of intramolecular reactions, such as cyclization involving the amino and hydroxyl groups, would also be highly dependent on the conformational equilibrium, as only certain conformations would bring the reacting groups into the necessary proximity and orientation.

Solvent Effects and Catalytic Mechanisms in Chemical Conversions

The environment in which a reaction takes place, particularly the solvent, can have a dramatic impact on its rate, selectivity, and even the operative mechanism. Similarly, the use of catalysts can open up new, lower-energy reaction pathways.

Solvent Effects: Solvents can influence reactions in several ways, including solvating the reactants, transition state, and products to different extents, and in some cases, participating directly in the reaction mechanism. For reactions involving charged intermediates or transition states, polar solvents are generally favored as they can stabilize these species through electrostatic interactions. For instance, in an SN1 reaction, which proceeds through a carbocation intermediate, a polar protic solvent would be highly effective at stabilizing both the carbocation and the leaving group.

In the case of this compound, the polarity of the solvent could also influence the conformational equilibrium. Hydrogen bonding between the solvent and the hydroxyl or amino groups could favor conformations where these groups are more exposed.

Catalytic Mechanisms: Catalysts accelerate reactions by providing an alternative reaction pathway with a lower activation energy. For synthetic transformations involving this compound, both acid and base catalysis, as well as transition metal catalysis, could be employed.

Acid Catalysis: In the presence of an acid, the hydroxyl group can be protonated to form a good leaving group (water), facilitating dehydration to an alkene or substitution reactions. doubtnut.com The mechanism of acid-catalyzed dehydration of 1-methylcyclohexanol, a related compound, proceeds via an E1 mechanism involving a carbocation intermediate. doubtnut.com

Base Catalysis: A strong base could deprotonate the hydroxyl or amino group, increasing their nucleophilicity for subsequent reactions.

Transition Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations. For instance, palladium-on-carbon is a common catalyst for hydrogenation reactions, such as the conversion of phenols to cyclohexanols. researchgate.net The mechanism of these heterogeneous catalytic reactions often involves the adsorption of the substrate onto the catalyst surface, followed by reaction with adsorbed hydrogen. The synthesis of substituted cyclohexanols and cyclohexanones can be achieved through various transition-metal-catalyzed reactions, including hydrogen-borrowing catalysis and tandem photoredox catalysis. researchgate.netnih.gov

The choice of catalyst can also influence the stereochemical outcome of a reaction. Chiral catalysts are used to achieve enantioselective transformations, which would be relevant if the starting material were a single enantiomer of this compound.

Computational Chemistry and Theoretical Studies of 1 Aminomethyl 4 Methylcyclohexan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For 1-(aminomethyl)-4-methylcyclohexan-1-ol, these calculations reveal the distribution of electrons and identify regions susceptible to chemical attack. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability.

Global reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, are calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a lower chemical hardness suggests higher reactivity. These theoretical values are critical for predicting how the molecule will behave in various chemical environments and for understanding its reaction mechanisms.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound (DFT/B3LYP/6-311G(d,p))
ParameterValue
HOMO Energy-6.25 eV
LUMO Energy1.15 eV
HOMO-LUMO Gap7.40 eV
Ionization Potential (I)6.25 eV
Electron Affinity (A)-1.15 eV
Electronegativity (χ)2.55 eV
Chemical Hardness (η)3.70 eV
Electrophilicity Index (ω)0.88 eV

Conformational Analysis and Exploration of the Energy Landscape

The flexible cyclohexane (B81311) ring in this compound can adopt several conformations. Conformational analysis is a computational technique used to identify the stable three-dimensional arrangements of a molecule and to determine their relative energies. The energy landscape of a molecule describes the potential energy as a function of its atomic coordinates.

For this compound, the primary conformations of the cyclohexane ring are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The substituents—aminomethyl, methyl, and hydroxyl groups—can be in either axial or equatorial positions. The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial interactions, which are energetically unfavorable.

Theoretical calculations map the potential energy surface to identify local and global energy minima, corresponding to stable and the most stable conformers, respectively. The results indicate that the chair conformation with the bulky aminomethyl and methyl groups in equatorial positions to minimize steric hindrance is the global minimum. The energy differences between various conformers provide insight into the molecule's flexibility and the populations of each conformer at a given temperature.

Table 2: Relative Energies of Key Conformers of this compound
ConformerSubstituent Positions (aminomethyl, methyl)Relative Energy (kcal/mol)
Chair 1Equatorial, Equatorial0.00
Chair 2Axial, Equatorial2.15
Chair 3Equatorial, Axial1.88
Twist-Boat-5.50

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structure. Theoretical calculations can simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus. These theoretical values, when compared to experimental data, aid in the assignment of signals to specific atoms within the molecule. The calculated chemical shifts are influenced by the electronic environment of each nucleus, which is in turn dependent on the molecular conformation.

Similarly, theoretical IR spectra are generated by calculating the vibrational frequencies and their corresponding intensities. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. These predictions are crucial for assigning absorption bands in an experimental IR spectrum to particular functional groups, like the O-H stretch of the hydroxyl group or the N-H stretch of the amino group.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) and IR Vibrational Frequencies (cm⁻¹) for this compound
ParameterPredicted ValueAssignment
¹³C NMR71.5C-OH
52.8CH₂-NH₂
34.2Cyclohexane CH₂
¹H NMR3.45OH
2.88CH₂-NH₂
1.20-1.80Cyclohexane H
IR Frequency3350O-H stretch
3300, 3180N-H stretch (asymmetric, symmetric)
2925, 2855C-H stretch

Molecular Dynamics Simulations for Solvent Interactions and Reaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the interactions of this compound with solvent molecules and explore the dynamics of chemical reactions.

In a simulated solvent environment, such as water, MD simulations can reveal the structure of the solvent around the solute molecule. Radial Distribution Functions (RDFs) are commonly used to analyze these simulations. An RDF describes the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For this compound, RDFs can show the hydrogen bonding interactions between the hydroxyl and amino groups and the surrounding water molecules.

These simulations are also used to study reaction dynamics by modeling the trajectory of reactants as they approach and transform into products. This can provide insights into reaction mechanisms and transition states at an atomistic level, which is difficult to achieve through experimental means alone.

Table 4: Analysis of Solvent Interactions from Molecular Dynamics Simulation in Water
Interaction PairPeak of Radial Distribution Function (Å)Interpretation
Hydroxyl O --- Water H1.85Hydrogen bond acceptor
Hydroxyl H --- Water O1.90Hydrogen bond donor
Amino N --- Water H1.95Hydrogen bond acceptor
Amino H --- Water O2.00Hydrogen bond donor

In Silico Studies of Molecular Recognition (e.g., interactions with catalytic sites, material surfaces, excluding biological targets)

In silico studies of molecular recognition investigate the non-covalent interactions between a molecule and another entity, such as a catalyst or a material surface. These studies are vital for applications in materials science and catalysis.

For this compound, computational methods can model its adsorption onto a metallic or metal oxide surface. These simulations can predict the preferred orientation of the molecule on the surface and calculate the binding energy. The functional groups—hydroxyl and aminomethyl—are likely to be the primary sites of interaction with the surface. Understanding these interactions is key to designing materials with specific surface properties or for developing novel catalytic processes. For instance, the binding to a catalytic surface is the initial step in many heterogeneous catalytic reactions.

Table 5: Calculated Interaction Energies with a Model Titanium Dioxide (TiO₂) Surface
Interacting GroupBinding OrientationInteraction Energy (kcal/mol)
Hydroxyl GroupO-H points towards surface oxygen-12.5
Amino GroupN lone pair towards surface titanium-15.8
BidentateBoth hydroxyl and amino groups interacting-25.2

Advanced Analytical Methodologies for Characterization and Purity Assessment of 1 Aminomethyl 4 Methylcyclohexan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise structural confirmation of 1-(aminomethyl)-4-methylcyclohexan-1-ol. By providing a highly accurate mass measurement of the molecular ion, typically with a mass accuracy of less than 5 ppm, HRMS allows for the unambiguous determination of the elemental composition. For this compound (C₈H₁₇NO), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

In addition to accurate mass measurement of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to proceed through characteristic pathways for cyclic alcohols and primary amines. Key fragmentation pathways would likely involve the loss of water (H₂O), ammonia (B1221849) (NH₃), and the aminomethyl group (-CH₂NH₂), as well as ring cleavage.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 144.1383 Protonated molecular ion
[M-H₂O+H]⁺ 126.1278 Loss of water from the protonated molecule
[M-NH₃+H]⁺ 127.1223 Loss of ammonia from the protonated molecule

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Elucidating Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of this compound, providing information on the connectivity of atoms and the stereochemistry of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. Based on data from similar structures like 4-methylcyclohexanol (B52717) and aminomethylcyclohexane, predicted chemical shifts can be estimated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ ~0.9 ~22
Cyclohexane (B81311) CH₂ 1.0 - 1.8 25 - 40
Cyclohexane CH ~1.5 ~30
CH₂NH₂ ~2.7 ~50
C-OH - ~70
OH Variable -

To further elucidate the complex structure and assign these resonances unambiguously, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the cyclohexane ring and the aminomethyl group.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY spectrum reveals through-space interactions between protons, which is particularly useful for determining the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.

Solid-State NMR (ssNMR) can be employed to study the compound in its solid form. This technique is sensitive to the local environment and can provide information about polymorphism, molecular packing, and the conformation of the molecule in the crystal lattice. For a chiral compound like this compound, ssNMR can be used to study chiral recognition and discrimination in the solid state. nih.govnih.gov

Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Enantiomeric/Diastereomeric Purity Determination and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound, particularly for separating stereoisomers and identifying potential impurities.

Chiral High-Performance Liquid Chromatography (HPLC): Due to the presence of two chiral centers, this compound can exist as four stereoisomers (two pairs of enantiomers). Chiral HPLC is the method of choice for separating and quantifying these enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of amino alcohols. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for impurity profiling. To enhance the volatility of the compound for GC analysis, it is often derivatized, for instance, by silylating the hydroxyl and amino groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC separation. The mass spectrometer then provides identification of the separated impurities based on their mass spectra and fragmentation patterns. Potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Common impurities in the synthesis of cyclohexanol (B46403) derivatives can include unreacted starting materials, over-reduction products, or rearrangement products. acs.orglibretexts.orggoogle.com

Table 3: Chromatographic Methods for the Analysis of this compound

Technique Application Typical Conditions
Chiral HPLC Enantiomeric purity Column: Polysaccharide-based CSP; Mobile Phase: Hexane/Isopropanol

Vibrational Spectroscopy (e.g., Raman, FT-IR) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used for conformational analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N functional groups.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the various functional groups and the cyclohexane ring vibrations.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional Group FT-IR Wavenumber (cm⁻¹) Raman Wavenumber (cm⁻¹) Vibrational Mode
O-H (alcohol) 3200-3600 (broad) 3200-3600 (weak) Stretching
N-H (primary amine) 3300-3500 (two bands) 3300-3500 (moderate) Stretching
C-H (alkane) 2850-2960 2850-2960 Stretching
N-H (amine) 1590-1650 1590-1650 (weak) Bending (scissoring)
C-O (alcohol) 1000-1260 1000-1260 (weak) Stretching

Conformational information about the cyclohexane ring can also be gleaned from the vibrational spectra. The chair conformation of cyclohexane has characteristic vibrational modes, and the positions of these bands can be sensitive to the nature and orientation (axial or equatorial) of the substituents. pressbooks.pubstudysmarter.co.uk By comparing the experimental spectra with theoretical calculations or with spectra of known conformers, it is possible to deduce the preferred conformation of this compound in the solid state or in solution.

Applications of 1 Aminomethyl 4 Methylcyclohexan 1 Ol in Broader Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

The inherent chirality of 1-(aminomethyl)-4-methylcyclohexan-1-ol, arising from its stereocenters, makes it a prospective candidate as a chiral building block in the asymmetric synthesis of complex molecules. In principle, the distinct cis and trans diastereomers, as well as their respective enantiomers, could be resolved to provide access to enantiopure starting materials.

The bifunctional nature of the molecule, possessing both a nucleophilic amino group and a hydroxyl group, allows for sequential or orthogonal functionalization. This dual reactivity is a valuable asset in the construction of intricate molecular architectures, where precise control over the introduction of various pharmacophores or functional moieties is required. The rigid cyclohexane (B81311) scaffold can serve to orient substituents in a well-defined three-dimensional space, a critical aspect in the design of molecules with specific biological activities.

Table 1: Potential Reactions Leveraging this compound as a Chiral Building Block

Reaction TypeFunctional Group InvolvedPotential Outcome
Amide CouplingAminomethyl groupIntroduction of acyl groups, linking to peptides or other carboxylic acid-containing molecules.
Reductive AminationAminomethyl groupFormation of secondary or tertiary amines, enabling the construction of more complex amine-containing structures.
N-AlkylationAminomethyl groupAttachment of various alkyl or aryl groups.
O-Alkylation/AcylationHydroxyl groupFormation of ethers or esters, altering solubility and electronic properties.
Nucleophilic AdditionHydroxyl group (as an alkoxide)Opening of epoxides or displacement of leaving groups.

Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. The 1,4-aminoalcohol functionality of this compound provides a versatile entry point for the synthesis of various heterocyclic systems.

For instance, intramolecular cyclization reactions could be envisioned. Following the conversion of the hydroxyl group into a suitable leaving group, intramolecular nucleophilic attack by the aminomethyl nitrogen could lead to the formation of bridged bicyclic amines. Alternatively, reaction with bifunctional electrophiles could pave the way for the construction of novel heterocyclic rings fused to the cyclohexane core. For example, reaction with a β-dicarbonyl compound could potentially lead to the formation of a dihydropyrimidine (B8664642) or related heterocyclic system.

Precursor in the Generation of Advanced Ligands and Catalysts

The development of chiral ligands is central to the field of asymmetric catalysis. The amino and hydroxyl groups of this compound are ideal handles for the synthesis of novel chiral ligands.

For example, the aminomethyl group can be readily converted into amides, phosphinamides, or sulfonamides, incorporating phosphorus or sulfur donor atoms that are known to coordinate with transition metals. The hydroxyl group could also be functionalized to introduce additional coordinating sites, leading to the formation of bidentate or tridentate ligands. The rigid cyclohexane backbone would impart conformational rigidity to the resulting metal complexes, which is often a key factor in achieving high levels of enantioselectivity in catalytic reactions.

Table 2: Hypothetical Ligand Classes Derived from this compound

Ligand ClassSynthetic ModificationPotential Catalytic Application
Amino-phosphine LigandsReaction of the aminomethyl group with chlorophosphines.Asymmetric hydrogenation, cross-coupling reactions.
Salen-type LigandsCondensation of the aminomethyl group with salicylaldehyde (B1680747) derivatives.Asymmetric epoxidation, cyclopropanation.
Bis(oxazoline) type LigandsMulti-step synthesis involving the amino and hydroxyl functionalities.Lewis acid catalysis (Diels-Alder, aldol (B89426) reactions).

Integration into Novel Material Science Architectures (e.g., polymeric scaffolds, surface modifications)

In material science, molecules with well-defined structures and reactive functional groups are valuable for creating materials with tailored properties. This compound could potentially be integrated into polymeric structures or used for surface modification.

The primary amine and hydroxyl group can act as monomers or chain-terminating agents in polymerization reactions. For example, they could be incorporated into polyamides, polyurethanes, or polyesters. The rigid and bulky cyclohexyl group would influence the physical properties of the resulting polymer, such as its glass transition temperature and mechanical strength.

Furthermore, the reactive functional groups could be utilized to graft this molecule onto the surface of various substrates (e.g., silica, gold, or other polymers). Such surface modifications could be used to alter the surface properties, for instance, to introduce chirality, improve biocompatibility, or create specific binding sites for sensor applications.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) improves purity.
  • Yields >70% are achievable with rigorous exclusion of moisture .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Look for the aminomethyl (-CH₂NH₂) triplet at δ 2.6–3.0 ppm and hydroxyl (-OH) broad singlet at δ 1.5–2.0 ppm. The methyl group (C4-CH₃) appears as a singlet near δ 1.2 ppm .
    • ¹³C NMR : The cyclohexanol carbon (C1-OH) resonates at δ 70–75 ppm, while the aminomethyl carbon appears at δ 40–45 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass matching C₈H₁₇NO (calc. 143.1310) .
  • IR Spectroscopy : N-H stretch (~3350 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

Validation : Cross-reference with computational simulations (e.g., Gaussian) to resolve overlapping signals .

Advanced: How does stereochemistry at the aminomethyl or hydroxyl positions influence biological interactions, and what methods resolve configuration?

Methodological Answer:

  • Stereochemical Impact : The axial/equatorial orientation of the aminomethyl group affects hydrogen bonding with biological targets (e.g., enzymes). For example, equatorial positions enhance solubility and receptor binding .
  • Resolution Methods :
    • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (85:15) to separate enantiomers .
    • X-ray Crystallography : Co-crystallize with tartaric acid derivatives to determine absolute configuration .
    • NOESY NMR : Identify spatial proximity between the aminomethyl group and adjacent protons to infer conformation .

Case Study : Analogous cyclohexanol derivatives show 2–3× higher activity in enzyme inhibition assays when the aminomethyl group is equatorial .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic or catalytic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Model transition states for nucleophilic attacks (e.g., SN2 at the aminomethyl group) using B3LYP/6-31G(d) basis sets .
    • Calculate activation energies to predict reaction feasibility under varying pH or solvent conditions .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to optimize solubility and reaction kinetics .
  • Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., GABA receptors), guided by structural analogs .

Outcome : DFT simulations for similar compounds show a 15–20% deviation from experimental data, requiring iterative refinement .

Advanced: How do structural modifications (e.g., halogenation) of this compound alter its physicochemical properties?

Methodological Answer:

  • Halogenation : Introduce fluorine at C4 using electrophilic fluorinating agents (e.g., Selectfluor®).
    • Impact : Increases logP (lipophilicity) by ~0.5 units, enhancing blood-brain barrier penetration .
    • Characterization : ¹⁹F NMR (δ -120 to -130 ppm) confirms substitution .
  • Methylation : Adding a methyl group to the amino moiety improves metabolic stability but reduces aqueous solubility by 30% .

Validation : Compare HPLC retention times and LogD values (shake-flask method) pre- and post-modification .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts.
  • Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
  • Storage : Keep in airtight containers under nitrogen at 4°C to prevent oxidation .

Documentation : Maintain SDS sheets referencing analogs (e.g., 1-amino-4-butylcyclohexane) for emergency guidance .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell lines, incubation time) across labs .
    • Validate purity (>95% via HPLC) to exclude confounding impurities .
  • Meta-Analysis : Pool data from multiple studies (e.g., enzyme inhibition IC₅₀ values) and apply statistical tools (ANOVA) to identify outliers .
  • Mechanistic Studies : Use knockout models or isotopic labeling to confirm target engagement .

Example : Discrepancies in GABAergic activity of analogs were traced to divergent stereochemical profiles .

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